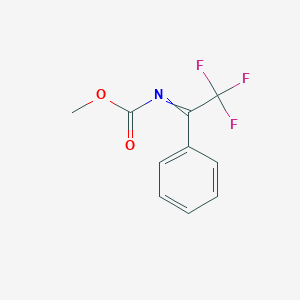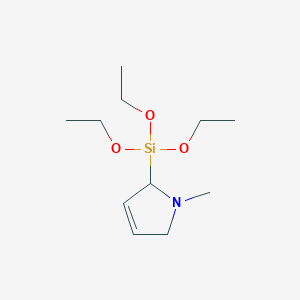![molecular formula C12H14N2O8S B14282864 N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine CAS No. 160422-19-5](/img/structure/B14282864.png)
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to an L-alanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine typically involves multiple steps, starting with the nitration of benzene derivatives to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The ethoxycarbonyl group is then introduced through esterification reactions. Finally, the L-alanine residue is incorporated via peptide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonation steps, as well as automated peptide synthesizers for the final coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitrobenzene derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives
Applications De Recherche Scientifique
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-D-alanine
Uniqueness
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is unique due to its specific combination of functional groups and stereochemistry. The presence of the L-alanine residue distinguishes it from other similar compounds, potentially leading to different biological activities and applications .
Propriétés
Numéro CAS |
160422-19-5 |
|---|---|
Formule moléculaire |
C12H14N2O8S |
Poids moléculaire |
346.32 g/mol |
Nom IUPAC |
(2S)-2-[2-(4-nitrophenyl)sulfonylethoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H14N2O8S/c1-8(11(15)16)13-12(17)22-6-7-23(20,21)10-4-2-9(3-5-10)14(18)19/h2-5,8H,6-7H2,1H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
Clé InChI |
GGCNVMXIYBYFCH-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



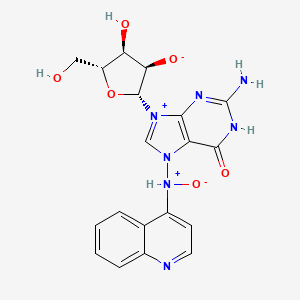

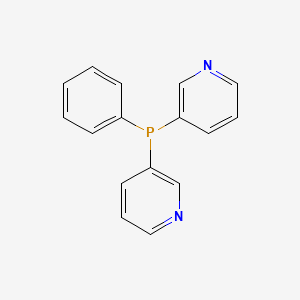


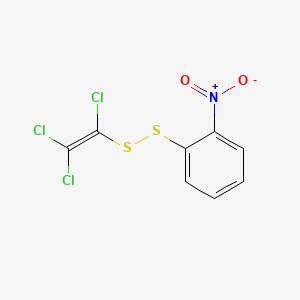
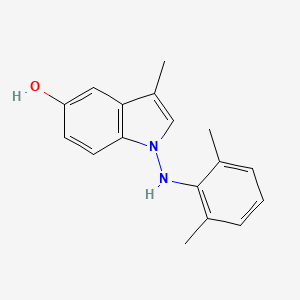
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
